molecular formula C12H16N2O B1320407 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline CAS No. 926265-87-4

4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline

Cat. No. B1320407
CAS RN: 926265-87-4
M. Wt: 204.27 g/mol
InChI Key: OZDIAFWIIAECIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline , also known by its chemical formula C12H16N2O , is a compound with the following synonyms: 4-[2-oxo-2-(1-pyrrolidinyl)ethyl]aniline , AKOS BBV-006698 , and OTAVA-BB 1130397 . It falls within the category of biochemicals used in proteomics research .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 204.27 g/mol .

Scientific Research Applications

4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline: A Comprehensive Analysis

Proteomics Research: This compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions. Proteomics is a vital field that helps understand disease mechanisms and the discovery of potential therapeutic targets .

Drug Development for Neurodegenerative Diseases: It has been investigated for its role in drug development, particularly as a potential treatment for Alzheimer’s disease. Clinical trials have shown promising results, with some studies reporting improved cognitive function.

Cancer Treatment Research: Similarly, this compound has been explored for its application in cancer treatment. Some studies have reported reduced tumor growth when using this compound, suggesting its potential as an anti-cancer agent.

Antibacterial Activity: A structure-activity relationship (SAR) investigation highlighted its antibacterial activity, which increased with certain substituents. This suggests its potential use in developing new antibacterial drugs .

properties

IUPAC Name

2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDIAFWIIAECIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588166
Record name 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926265-87-4
Record name 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.8 g of 1-[(4-nitrophenyl)acetyl]pyrrolidine obtained in stage a) below in 20 mL of methanol are added, under argon, 1.72 g of ammonium formate and 36 mg of 10% palladium-on-charcoal. The reaction mixture is stirred at room temperature for 1 hour and then filtered through Celite and concentrated under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The organic phase is then washed with water and with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 0.49 g of 4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline, the characteristics of which are as follows:
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
36 mg
Type
catalyst
Reaction Step Three

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